molecular formula C16H21BrO2 B2838502 8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241138-62-3

8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B2838502
CAS No.: 2241138-62-3
M. Wt: 325.246
InChI Key: GONDDGIRWJVAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a complex organic compound characterized by its bromine atom and cyclopentylmethoxy group attached to a benzoxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine typically involves multiple steps, starting with the construction of the benzoxepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrobenzoxepine derivative, followed by bromination and subsequent introduction of the cyclopentylmethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its unique structure may interact with biological targets, leading to the development of new pharmaceuticals or biological probes.

Medicine: In the medical field, derivatives of this compound could be investigated for their therapeutic properties

Industry: In industry, this compound may find use in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 8-Bromo-5-(methoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Similar structure but lacks the cyclopentyl group.

  • 5-(Cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom.

Uniqueness: The presence of both the bromine atom and the cyclopentylmethoxy group in 8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial developments may unlock even more uses for this intriguing compound.

Properties

IUPAC Name

8-bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO2/c17-13-7-8-14-15(6-3-9-18-16(14)10-13)19-11-12-4-1-2-5-12/h7-8,10,12,15H,1-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDDGIRWJVAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2CCCOC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.